(R)-Spiro[2.5]octane-1-carboxamide
Description
Fundamental Principles of Spirocyclic Compounds in Organic Synthesis
Spirocyclic compounds are a class of organic molecules containing at least two rings that share a single common atom, known as the spiro atom. This structural motif imparts a distinct three-dimensionality that distinguishes them from fused or bridged ring systems. The synthesis of spirocycles can be challenging, often requiring specialized strategies to construct the sterically demanding quaternary spirocenter. Despite these synthetic hurdles, the development of new methodologies for their preparation remains an active area of research due to their prevalence in natural products and their potential applications in medicinal chemistry and materials science. The enantioselective synthesis of spirocycles is of particular importance, as the rigid framework can effectively translate stereochemical information. rsc.org
The Unique Stereochemical Properties and Rigidity of the Spiro[2.5]octane Scaffold
The spiro[2.5]octane framework consists of a cyclopropane (B1198618) ring and a cyclohexane (B81311) ring connected by a single spiro atom. This arrangement results in a rigid structure with well-defined spatial orientations of its substituents. The conformational flexibility of the cyclohexane ring is significantly constrained by the presence of the spiro-fused cyclopropane. This rigidity is a key feature, as it can pre-organize appended functional groups, influencing their reactivity and interaction with other molecules. Studies on related spiro[2.5]octanone systems have demonstrated that the stereochemistry of the substituents on the cyclohexane ring can be controlled with a high degree of selectivity during synthesis. researchgate.net For instance, the methylenation of (3R,6R)-2-arylidene-6-isopropyl-3-methylcyclohexanones with dimethylsulfoxonium methylide stereoselectively yields chiral spiro[2.5]octanones, with the configuration of the chiral centers in the cyclohexanone (B45756) fragment remaining unchanged. researchgate.net
Significance of Chiral Carboxamide Moieties in Asymmetric Synthesis and Catalyst Design
The carboxamide functional group is a cornerstone of organic chemistry, widely present in pharmaceuticals, natural products, and polymers. When a carboxamide is incorporated into a chiral molecule, it can serve as a powerful directing group or a component of a chiral ligand for asymmetric catalysis. The hydrogen-bonding capabilities of the N-H and C=O groups of the carboxamide can play a crucial role in organizing the transition state of a reaction, thereby inducing enantioselectivity. Chiral carboxamides have been successfully employed as catalysts and ligands in a variety of asymmetric transformations, including aldol (B89426) reactions, Michael additions, and Diels-Alder reactions. Their ability to form well-defined, rigid complexes with metal centers or to act as organocatalysts makes them highly valuable tools for the synthesis of enantiomerically pure compounds.
Research Rationale and Academic Scope for Studies on (R)-Spiro[2.5]octane-1-carboxamide
The specific compound, this compound, combines the rigid, stereochemically defined spiro[2.5]octane scaffold with a chiral carboxamide moiety. This unique combination suggests its potential as a novel building block or ligand in asymmetric synthesis. While direct research on this exact molecule is not extensively documented in publicly available literature, the rationale for its study can be inferred from the properties of its constituent parts.
The academic scope for investigating this compound would likely encompass several key areas:
Synthesis and Stereochemical Control: Developing efficient and stereoselective synthetic routes to this compound would be a primary focus. This could potentially be adapted from existing methods for the synthesis of related spirocyclic carboxylic acids or amides. google.com
Conformational Analysis: A detailed study of the conformational preferences of the molecule would provide valuable insights into its three-dimensional structure and how it might influence its reactivity and interactions.
Applications in Asymmetric Catalysis: A significant area of investigation would be the exploration of this compound as a chiral ligand for metal-catalyzed reactions or as an organocatalyst. Its rigid backbone and the presence of a coordinating carboxamide group are promising features for inducing high levels of enantioselectivity.
Use as a Chiral Building Block: The compound could serve as a versatile chiral starting material for the synthesis of more complex molecules with defined stereochemistry, particularly for applications in medicinal chemistry where three-dimensional scaffolds are highly sought after.
Structure
3D Structure
Properties
Molecular Formula |
C9H15NO |
|---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
(2R)-spiro[2.5]octane-2-carboxamide |
InChI |
InChI=1S/C9H15NO/c10-8(11)7-6-9(7)4-2-1-3-5-9/h7H,1-6H2,(H2,10,11)/t7-/m0/s1 |
InChI Key |
HDQONKBOIFNIBM-ZETCQYMHSA-N |
Isomeric SMILES |
C1CCC2(CC1)C[C@H]2C(=O)N |
Canonical SMILES |
C1CCC2(CC1)CC2C(=O)N |
Origin of Product |
United States |
Ii. Advanced Synthetic Methodologies for R Spiro 2.5 Octane 1 Carboxamide and Analogous Spiro 2.5 Octane Carboxamides
Strategic Approaches to Spiro[2.5]octane Core Construction
The unique three-dimensional structure of spirocycles presents both a synthetic challenge and an opportunity for creating novel chemical entities. nih.gov Various methods have been devised to assemble the spiro[2.5]octane skeleton, ranging from classical cyclization reactions to modern transition metal-catalyzed and photoredox-mediated transformations.
Traditional approaches to the spiro[2.5]octane core often rely on cyclization and spiro-annulation strategies. One documented method involves the use of 1,3-cyclohexanedione (B196179) as a starting material. google.comresearchgate.net This approach, while effective, can be complex and may require expensive reagents. google.com A more streamlined synthesis of spiro[2.5]octane-5,7-dione has been developed, which avoids column chromatography and is scalable. researchgate.net This process involves the cyclization of related acrylates with diethyl acetonedicarboxylate. researchgate.net Another patent describes a process for preparing spiro[2.5]octane-5,7-dione by cyclizing (1-carboxymethyl-cyclopropyl)-acetic acid. google.com
A distinct one-pot synthesis of spiro[2.5]octa-4,7-dien-6-ones utilizes para-quinone methides. This metal-free reaction proceeds under mild conditions and produces compounds with consecutive quaternary centers in high yields. rsc.org
| Starting Material | Reagents | Product | Key Features |
| 1,3-Cyclohexanedione | Methanol (B129727), Conc. H₂SO₄; Ethyl Grignard, Lewis Acid; p-Toluenesulfonic acid; p-Tosyl isonitrile, alkali, ethanol; Alkali | Spiro[2.5]octane-5-carboxylic acid | Multi-step synthesis google.com |
| Related Acrylates | Diethyl acetonedicarboxylate | Spiro[2.5]octane-5,7-dione | Scalable, avoids chromatography researchgate.net |
| (1-Carboxymethyl-cyclopropyl)-acetic acid | Acetic anhydride | 6-Oxa-spiro[2.5]octane-5,7-dione | Intermediate in dione (B5365651) synthesis google.com |
| para-Quinone methides | N/A (one-pot) | Spiro[2.5]octa-4,7-dien-6-ones | Metal-free, mild conditions, high yield rsc.org |
Transition metal catalysis has become an indispensable tool for constructing complex molecular architectures, including spirocycles. researchgate.netnih.gov These methods often offer high efficiency and selectivity.
Palladium catalysts are particularly prominent in the synthesis of spiro compounds. nih.govrsc.org Palladium-catalyzed spirocyclization reactions can proceed through a sequence of intramolecular carbopalladation followed by C-H functionalization to generate palladacycle intermediates. rsc.org These intermediates can then undergo further transformations to yield various carbo- and heterocyclic compounds, including spirooxindoles. rsc.org
A notable strategy involves a palladium-catalyzed tandem Narasaka-Heck/C-H activation reaction. nih.govresearchgate.net This process allows for the synthesis of highly strained spirocyclobutane-pyrrolines. nih.gov The key step is the activation of a δ-C-H bond by an in situ generated σ-alkyl-Pd(II) species, leading to a five-membered spiro-palladacycle intermediate. nih.gov Density functional theory (DFT) calculations have been employed to study the concerted metalation-deprotonation (CMD) process, which is often the rate-determining step. nih.gov Another approach utilizes a carbene migratory insertion followed by an intramolecular carbopalladation cascade to synthesize benzofused carbo- and heterocycles. rsc.org
A novel palladium-catalyzed sila-spirocyclization has been developed for the synthesis of diverse spirosilacycles. d-nb.infoexlibrisgroup.comnih.gov This method is significant because it involves the challenging cleavage of an unstrained Si-C(sp³) bond. d-nb.infoexlibrisgroup.comnih.gov The reaction is initiated by the insertion of a metal-C(sp³) species into the Si-C(sp³) bond, followed by the formation of a new C(sp³)–Si bond. d-nb.infoexlibrisgroup.comnih.gov This reactivity, supported by DFT calculations, opens new avenues for synthesizing silacycles. d-nb.infonih.gov The process has been shown to be effective for a range of trialkylsilane derivatives. exlibrisgroup.com
| Catalytic System | Key Transformation | Resulting Spirocycle Type |
| Palladium(0) | Narasaka-Heck/C-H activation cascade nih.govnih.gov | Spirocyclic pyrrolines nih.gov |
| Palladium(II) | Intramolecular carbopalladation/C-H functionalization rsc.org | Spirooxindoles rsc.org |
| Palladium | Sila-spirocyclization via C(sp³)–Si bond cleavage d-nb.infoexlibrisgroup.comnih.gov | Spirosilacycles d-nb.infoexlibrisgroup.comnih.gov |
Visible-light photoredox catalysis has emerged as a powerful and environmentally friendly method for organic synthesis. nih.govrsc.org This approach has been successfully applied to the formation of spirocycles. For instance, a photoredox-catalyzed carbamoyl (B1232498) radical-initiated dearomative spirocyclization has been developed to access spiro-cyclohexadiene oxindoles. nih.gov This method is notable for being the first to provide access to I-substituted derivatives, which can be further diversified. nih.gov
Another application is the photoredox-catalyzed hydroaminoalkylation of on-DNA N-arylamines with vinylarenes. rsc.org This technique has been explored for its potential in creating diverse amine-containing building blocks for DNA-encoded libraries. researchgate.net Furthermore, a dearomative annulation cascade mediated by photoredox catalysis can produce two different types of spirocyclic frameworks from aromatic carboxylic acids. nih.gov Depending on the reaction pathway, either spiro-chromanones or spirocyclic lactams can be formed. nih.gov The synergistic use of titanocene (B72419) and photoredox dual catalysis driven by visible light has also been employed for the radical opening and spirocyclization of epoxyalkynes, leading to the synthesis of challenging spirocycles with all-carbon quaternary stereocenters. rsc.org
Transition Metal-Catalyzed Spirocyclization
Enantioselective Synthesis of (R)-Spiro[2.5]octane-1-carboxamide Precursors
The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, the enantioselective synthesis of precursors to this compound is of paramount importance. Organocatalysis has proven to be a powerful tool for achieving high enantioselectivity in the synthesis of spirocyclic compounds.
One notable example is the asymmetric synthesis of spiro[indoline-3,1′-pyrazolo[1,2-b]phthalazine] derivatives. nih.gov This reaction proceeds via an organocatalyzed cascade Knoevenagel/Michael/cyclization reaction using a quinidine-derived squaramide as the catalyst. nih.gov This three-component reaction of isatins, malononitrile (B47326) or cyanoacetate, and phthalhydrazide (B32825) affords the desired pyrazolophthalazinyl spirooxindoles in good yields and with excellent enantioselectivity, often exceeding 99% enantiomeric excess (ee). nih.gov While this specific example does not directly produce the this compound core, the principles of enantioselective organocatalysis demonstrated are highly relevant for the development of synthetic routes to this target molecule and its analogs.
Chiral Catalysis in Spirocyclization Reactions
The construction of the chiral quaternary center in spiro[2.5]octane systems presents a formidable synthetic challenge. Chiral catalysis has emerged as a powerful tool to address this, enabling high levels of stereocontrol in the formation of these complex three-dimensional structures.
Chiral Phosphoric Acid Catalysis for Spirocyclic Compound Synthesis
Chiral phosphoric acids (CPAs) have become prominent as highly effective organocatalysts in a wide array of asymmetric transformations. e3s-conferences.org Their utility in synthesizing spirocyclic compounds stems from their ability to act as bifunctional catalysts, engaging substrates through hydrogen bonding to create a well-organized, chiral environment that directs the stereochemical outcome of the reaction. e3s-conferences.orgchinesechemsoc.org These metal-free catalysts are advantageous due to their operational simplicity, stability, and lower toxicity compared to many metal-based catalysts. e3s-conferences.org
A notable application of CPAs is in the enantioselective Friedel-Crafts conjugate addition of indoles and pyrroles to exocyclic enones, yielding synthetically important indole-containing cyclic ketones with an α-chiral center. acs.org This method provides high yields (up to 99%) and excellent enantioselectivities (up to 98% ee). acs.org Density functional theory (DFT) calculations have revealed that the CPA first acts as a Brønsted acid to catalyze the addition reaction and subsequently functions as a chiral proton-transfer shuttle for the enol intermediate, thereby controlling the enantioselectivity of the protonation step. acs.org
Furthermore, chiral spirocyclic phosphoric acids (SPAs) have been successfully employed in the synthesis of various natural products and pharmacologically active compounds. e3s-conferences.orgnih.gov For instance, a second-generation SPA catalyst was used to achieve the first CPA-catalyzed synthesis of axially chiral N-arylindoles with high yields and enantioselectivities. e3s-conferences.org The versatility of SPAs extends to a variety of cyclization reactions, offering new synthetic pathways to complex chiral molecules. e3s-conferences.org To enhance the practicality of these expensive catalysts for large-scale synthesis, methods for their covalent immobilization onto solid supports like silica (B1680970) nanospheres have been developed, demonstrating good reusability without significant loss of catalytic activity or stereoselectivity. nih.gov
Iridium and Brønsted Acid-Catalyzed Asymmetric Approaches
A powerful dual catalytic system combining iridium and a Brønsted acid has been developed for the asymmetric synthesis of spirocycles. chinesechemsoc.orgchinesechemsoc.org This cooperative catalysis approach has proven effective in the enantioselective spirocyclization of formanilides or formylindolines with enamides. chinesechemsoc.org The reaction proceeds through a sequential process involving an iridium-catalyzed hydrosilylation of the tertiary formanilide, followed by a chiral phosphoric acid-catalyzed formal cycloaddition of the resulting intermediate with an enamide. chinesechemsoc.orgchinesechemsoc.org This methodology provides access to a diverse range of enantioenriched azaspirocycles under mild conditions. chinesechemsoc.org
A key to the success of this reaction is a newly designed bowl-shaped chiral phosphoric acid, which acts as a multipoint-controlled chiral catalyst. chinesechemsoc.orgchinesechemsoc.org Mechanistic studies have pointed to the importance of C–H⋯F hydrogen bonding in the transition state that determines the enantioselectivity of the reaction. chinesechemsoc.org This dual catalytic system has also been successfully applied to the enantioselective formal [4+2] cycloaddition of cyclic enamides with 2-(1-hydroxyallyl)phenols, yielding N-unsubstituted spiro-N,O-ketals in high yields and with excellent enantioselectivities (most >95% ee). rsc.org The resulting spiroketal products can be readily derivatized through transformations like olefin cross-metathesis and hydrogenation.
Palladium-Enolate Cyclizations for Spirocyclic Lactams
Palladium-catalyzed enantioselective cyclizations of palladium-enolates represent a robust strategy for the synthesis of spirocyclic γ-lactams. nih.gov One such approach involves the reaction of Pd-enolates with isocyanates, which proceeds under mild conditions to afford enantioenriched products in yields up to 97% and enantiomeric excesses as high as 96% ee. nih.gov A novel Meldrum's acid derivative is utilized in this process to facilitate catalyst turnover. nih.gov Preliminary mechanistic investigations suggest that the reaction may proceed through the formation of higher-order species. nih.govresearchgate.net
Another significant advancement is the enantio- and diastereoselective Michael spirocyclization of tetrasubstituted palladium enolates. chemrxiv.orgchemrxiv.org This reaction allows for the creation of adjacent all-carbon quaternary and tertiary stereocenters with good yields and high levels of stereocontrol. chemrxiv.orgchemrxiv.org The proposed mechanism, supported by quantum mechanics calculations, begins with the oxidative addition of a prenyl β-ketoester to the palladium catalyst, followed by decarboxylation to form an O-bound Pd enolate. chemrxiv.org This enolate then undergoes an intramolecular Michael spirocyclization. chemrxiv.org The versatility of this method is demonstrated by its ability to form various ring sizes, including 5/5, 6/5, and 7/5 spirocyclic systems. chemrxiv.org Furthermore, the resulting spirocyclic products can be subjected to subsequent cyclization reactions to access a diverse range of complex tricyclic scaffolds. chemrxiv.orgchemrxiv.org
The mechanism of palladium-catalyzed spirocyclization has been further investigated through density functional theory (DFT) and experimental studies. researchgate.net These studies support a pathway involving oxidative addition, intramolecular carbopalladation, C-H bond activation, and a migratory insertion sequence. researchgate.net
Desymmetrization Strategies for Prochiral Spiro[2.5]octane Precursors
The desymmetrization of prochiral precursors is a powerful strategy for the enantioselective synthesis of chiral molecules. In the context of spiro[2.5]octane systems, this approach involves the stereoselective transformation of a symmetrical starting material, breaking its symmetry to install the desired chirality.
One notable example involves the use of a chiral palladium catalyst in an interrupted asymmetric allylic alkylation. researchgate.net In this process, racemic allyl β-ketoesters containing a pendant aldehyde undergo decarboxylative enolate formation in the presence of the chiral catalyst. researchgate.net This is followed by an enantio- and diastereoselective intramolecular aldol (B89426) reaction, which furnishes spirocyclic β-hydroxy ketones. researchgate.net Subsequent oxidation of these intermediates provides the corresponding enantioenriched diketospiranes. researchgate.net
The covalent immobilization of chiral catalysts, such as (R)-6,6'-di(9-anthryl)spirobiindane phosphoric acid ((R)-AnSPA), onto solid supports has been shown to be effective in enantioselective desymmetrization reactions. nih.gov This heterogeneous catalysis approach allows for the recovery and reuse of the expensive chiral catalyst without a significant decrease in yield or enantioselectivity, making the process more sustainable for large-scale applications. nih.gov
Stereoselective Control through Chirality Transfer Mechanisms
The transfer of chirality from a catalyst or a chiral auxiliary to a substrate is a fundamental concept in asymmetric synthesis. Understanding the mechanisms of chirality transfer is crucial for the rational design of highly stereoselective reactions.
In the context of spirocyclization, the interaction between a chiral catalyst and the reacting substrates dictates the stereochemical outcome. For instance, in chiral phosphoric acid-catalyzed reactions, the formation of specific hydrogen bonds between the catalyst and the substrates in the transition state is responsible for the enantioinduction. chinesechemsoc.org Similarly, in dual catalytic systems, such as the iridium/Brønsted acid combination, the chiral Brønsted acid is believed to impart chirality through ion-pairing and hydrogen-bonding interactions with the reaction intermediates. chinesechemsoc.org
More broadly, research into chirality transfer mechanisms has explored how the chirality of a ligand molecule can be transferred to an inorganic material during its synthesis. elsevierpure.comrsc.org In-depth conformational analysis using liquid-state spectroscopy has revealed that chiral ligand molecules can exhibit direction-dependent dimer interactions even in a precursor solution. elsevierpure.comrsc.org These interactions significantly influence the degree of chirality transfer and the quality of the resulting chiral material. elsevierpure.comrsc.org While this research focuses on the synthesis of chiral inorganic materials for applications like water-splitting, the fundamental principles of understanding and controlling chirality transfer are universally applicable to the synthesis of chiral organic molecules like this compound. elsevierpure.comrsc.orgrsc.org
Functionalization and Derivatization of Spiro[2.5]octane Scaffolds
Once the core spiro[2.5]octane scaffold is constructed, further functionalization and derivatization are often necessary to synthesize specific target molecules with desired biological activities or properties. The synthetic handles incorporated during the initial spirocyclization can be manipulated to introduce a variety of functional groups.
For example, spiro-N,O-ketals synthesized via iridium and Brønsted acid co-catalysis can be readily derivatized. The presence of an ethenyl group allows for transformations such as olefin cross-metathesis and hydrogenation. The hydrogenation of the ethenyl moiety, for instance, can be achieved smoothly using a palladium on carbon (Pd/C) catalyst, yielding the corresponding saturated spiroketal with high yield and preservation of the enantiomeric excess.
Similarly, spirocyclic scaffolds generated through palladium-enolate cyclizations can be further elaborated. chemrxiv.org The initial Michael spirocyclization products can undergo various subsequent cyclization reactions, providing access to a diverse array of complex tricyclic structures. chemrxiv.org This demonstrates the utility of the spiro[2.5]octane core as a versatile building block for the synthesis of more complex molecular architectures.
The ability to perform these transformations highlights the synthetic utility of the advanced methodologies developed for the construction of the spiro[2.5]octane framework, enabling the generation of a wide range of derivatives for further investigation.
Selective C(sp3)–H Functionalization of Spiro[2.5]octane Systems
The direct functionalization of carbon-hydrogen (C-H) bonds, particularly the inert C(sp³)–H bonds found in saturated carbocycles like the spiro[2.5]octane system, represents a frontier in organic synthesis. This approach offers a more atom- and step-economical route to complex molecules by avoiding the need for pre-functionalized starting materials.
Recent advancements in catalysis have enabled the selective activation of C(sp³)–H bonds. rsc.org These methods often employ transition metal catalysts (e.g., palladium, rhodium, iron) or photoredox catalysis to generate reactive intermediates that can undergo functionalization. rsc.orgresearchgate.net For the spiro[2.5]octane skeleton, C-H functionalization could theoretically be directed to various positions on the cyclohexane (B81311) or cyclopropane (B1198618) rings.
The primary challenge lies in achieving site-selectivity. In the spiro[2.5]octane system, there are multiple secondary C(sp³)–H bonds on the cyclohexane ring and on the cyclopropane ring. Without a directing group, selectivity can be governed by the inherent reactivity of the C-H bonds, with tertiary C-H bonds being generally more reactive than secondary, which are more reactive than primary. In the absence of tertiary C-H bonds in the parent spiro[2.5]octane, selectivity between the different secondary positions would be a significant hurdle.
One strategy to overcome this is through the use of a directing group, which positions the catalyst in proximity to a specific C-H bond. For instance, if a directing group were present on the cyclohexane ring, it could facilitate functionalization at a specific C-H bond on that ring. However, for the synthesis of this compound, functionalization is required at the C1 position of the cyclopropane ring, which is adjacent to the spirocyclic carbon. This presents a unique challenge for directed C-H activation.
An alternative approach involves radical-based C-H functionalization. researchgate.net Hydrogen Atom Transfer (HAT) catalysis, often initiated by photoredox catalysts or metal complexes, can generate alkyl radical intermediates from C-H bonds. researchgate.net The selectivity of HAT is influenced by bond dissociation energies (BDEs), with weaker C-H bonds being more susceptible to abstraction. The C-H bonds on the cyclopropane ring of spiro[2.5]octane have different electronic and steric environments compared to those on the cyclohexane ring, which could potentially be exploited for selective functionalization.
Below is a table summarizing potential catalytic systems for the C(sp³)–H functionalization of spiroalkanes, which could be adapted for the spiro[2.5]octane system.
| Catalyst Type | General Reaction | Potential Application to Spiro[2.5]octane | Research Findings |
| Palladium Catalysis | Directed C-H arylation/alkenylation | Functionalization of the cyclohexane ring using a directing group. | Widely used for C(sp³)–H activation, though selectivity on a simple spiroalkane without a directing group is challenging. rsc.org |
| Rhodium-Carbene Catalysis | C-H insertion | Introduction of a functional group at a C-H bond via carbene insertion. | Effective for C-H functionalization, but controlling regioselectivity in a molecule with multiple similar C-H bonds is difficult. |
| Photoredox/Nickel Dual Catalysis | C-H arylation/alkenylation | Non-directed functionalization of C-H bonds. | Can functionalize strong C(sp³)–H bonds, with selectivity sometimes achievable based on steric and electronic factors. researchgate.net |
| Iron-based Catalysis | C-H oxidation/amination | Introduction of heteroatoms at C-H positions. | Offers a more sustainable and cost-effective option, with selectivity often guided by the inherent reactivity of the C-H bonds. |
While these methods are powerful, their application to the specific and selective functionalization of the spiro[2.5]octane core, especially at the C1 position, remains an area for future research.
Strategies for Regioselective Carboxamide Group Installation and Modification
The synthesis of this compound requires the precise and stereocontrolled installation of a carboxamide group at the C1 position of the cyclopropane ring. Asymmetric cyclopropanation is a cornerstone strategy for achieving this. nih.gov This approach involves the reaction of an alkene with a carbene or carbene equivalent, catalyzed by a chiral transition metal complex, to generate the cyclopropane ring with high enantioselectivity. rsc.org
A plausible synthetic route would start with methylenecyclohexane (B74748). An asymmetric cyclopropanation of methylenecyclohexane with an ethyl diazoacetate, catalyzed by a chiral dirhodium tetracarboxylate or copper-BOX complex, could yield the corresponding ethyl (R)-spiro[2.5]octane-1-carboxylate. rsc.org The choice of catalyst and ligands is crucial for controlling the enantioselectivity of the reaction.
| Catalyst System | Chiral Ligand | Typical Substrates | Expected Outcome for Spiro[2.5]octane |
| Dirhodium(II) Complexes | Chiral N-sulfonylprolinates (e.g., Rh₂(S-DOSP)₄) | Alkenes and diazoacetates | High diastereoselectivity and enantioselectivity in the formation of the cyclopropane ring. rsc.org |
| Copper(I) Complexes | Bis(oxazoline) (BOX) ligands | Alkenes and diazoacetates | Excellent enantiocontrol in the cyclopropanation of various olefins. |
| Bifunctional Phosphonium (B103445) Salts | Chiral phosphonium salts | Alkenyl-oxindoles and α-bromoketones | Asymmetric [2+1] cyclopropanation to form spiro-cyclopropane skeletons. nih.gov |
Once the chiral ester, ethyl (R)-spiro[2.5]octane-1-carboxylate, is obtained, it can be converted to the target carboxamide. This transformation is typically straightforward and can be achieved through several methods:
Saponification followed by amide coupling: The ester can be hydrolyzed to the corresponding carboxylic acid, (R)-spiro[2.5]octane-1-carboxylic acid, under basic conditions. The resulting carboxylic acid can then be coupled with ammonia (B1221849) or an ammonia equivalent using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to form the primary amide.
Direct aminolysis: The ester can be directly converted to the amide by heating with a high concentration of ammonia in a suitable solvent like methanol or ethanol. This method is often simpler but may require harsher conditions.
Modification of the carboxamide group, if needed, can be performed using standard organic transformations, provided that the rest of the molecule is stable to the reaction conditions.
Sustainable and Continuous Flow Synthesis of Spiro[2.5]octane Derivatives
The principles of green chemistry and the application of continuous flow technologies are becoming increasingly important in modern organic synthesis, offering advantages in terms of safety, efficiency, and scalability.
Automated Flow Synthesis Applications for Spirocycles
Continuous flow chemistry, where reagents are pumped through a network of tubes and reactors, offers numerous advantages over traditional batch synthesis. rsc.org These include enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and the ability to safely handle hazardous intermediates. wiley-vch.de The modular nature of flow systems also allows for the integration of multiple reaction, separation, and analysis steps into a single, automated process.
The synthesis of complex molecules, including spirocycles, has been successfully demonstrated using flow chemistry. For instance, the Ley group has reported the flow synthesis of the natural products Spirodienal A and Spirangien A, showcasing the power of this technology for constructing intricate spirocyclic frameworks. These syntheses often involve multiple steps, including hydrogenations, oxidations, and C-C bond formations, all performed in a continuous manner.
An automated flow synthesis of this compound could be envisioned as follows:
Cyclopropanation Step: Methylenecyclohexane and a diazoacetate could be continuously pumped and mixed before entering a heated reactor coil containing an immobilized chiral catalyst. The use of a packed-bed reactor with a solid-supported catalyst would simplify purification and allow for catalyst recycling.
Work-up and Purification: The output from the first reactor could be passed through a liquid-liquid separator to remove impurities, or through a scavenger resin to remove unreacted reagents or byproducts.
Hydrolysis and Amidation: The purified ester stream could then be mixed with a base and passed through another heated reactor to effect hydrolysis. The resulting carboxylate salt could then be mixed with an acid to protonate it, followed by an in-line extraction. The carboxylic acid stream would then be mixed with activating agents and an ammonia solution in a subsequent reactor to form the final carboxamide product.
This automated approach could significantly reduce synthesis time, improve reproducibility, and allow for the rapid generation of a library of analogous spiro[2.5]octane carboxamides for further studies.
Green Chemistry Principles and Methodologies in Spiro[2.5]octane Synthesis
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be made more sustainable by incorporating these principles.
| Green Chemistry Principle | Application in Spiro[2.5]octane Synthesis |
| Atom Economy | Utilizing catalytic C-H activation or asymmetric cyclopropanation maximizes the incorporation of atoms from the starting materials into the final product, minimizing waste. |
| Use of Catalysis | Employing catalytic amounts of chiral rhodium, copper, or other metal complexes for cyclopropanation is superior to using stoichiometric chiral auxiliaries. rsc.org |
| Design for Energy Efficiency | Flow chemistry can improve energy efficiency through better heat transfer. wiley-vch.de Microwave-assisted synthesis can also significantly reduce reaction times and energy consumption compared to conventional heating. |
| Use of Safer Solvents and Reagents | Exploring the use of greener solvents like 2-methyl-tetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME) instead of chlorinated solvents. Replacing hazardous reagents like diazomethane-based precursors with safer alternatives is also a key goal. |
| Real-time Analysis for Pollution Prevention | Integrating in-line analytical techniques (e.g., IR, UV-Vis) into a flow synthesis setup allows for real-time monitoring of the reaction, helping to optimize conditions and prevent the formation of byproducts and waste. |
By thoughtfully selecting catalytic methods, leveraging the efficiencies of flow chemistry, and choosing safer reagents and solvents, the synthesis of this compound and its derivatives can be aligned with the goals of sustainable chemical manufacturing.
Iii. Mechanistic Elucidation of Spiro 2.5 Octane Forming Transformations
Detailed Reaction Mechanisms of Spirocyclization Processes
The construction of the spiro[2.5]octane core can be achieved through various synthetic transformations, including palladium-catalyzed reactions, C-H functionalization, and organocatalytic processes. Each of these methods operates via distinct mechanistic pathways, which have been elucidated through a combination of experimental and computational studies.
Palladium-catalyzed reactions are powerful tools for the construction of complex molecular architectures, including spirocycles. The mechanism of palladium-catalyzed spirocyclization of acrylamides has been investigated using density functional theory (DFT) and experimental studies, providing valuable insights that can be extrapolated to the formation of spiro[2.5]octane systems. nih.gov These studies support a mechanistic pathway that involves several key steps: oxidative addition, intramolecular carbopalladation, C–H bond activation, and a migratory insertion sequence. nih.gov
A critical step in this catalytic cycle is the C–H bond activation, which is proposed to occur through a concerted outer-sphere metallation deprotonation mechanism. nih.gov This pathway helps to explain the experimental observation of a lack of a significant kinetic isotope effect. nih.gov The migratory insertion of the unsaturated partner, such as an alkyne or aryne, is typically a rapid process. nih.gov
Furthermore, DFT calculations have been instrumental in understanding the high diastereoselectivity observed in palladium(0)-catalyzed Mizoroki-Heck reactions that form spiroindolines. nih.gov These computational models help to elucidate the steric and electronic factors that govern the facial selectivity of the migratory insertion step, which is often the stereochemistry-determining step of the reaction. nih.gov The choice of ligands on the palladium center plays a crucial role in influencing the geometry of the transition state and, consequently, the stereochemical outcome of the reaction.
| Catalytic Step | Description | Key Intermediates/States |
| Oxidative Addition | The Pd(0) catalyst inserts into a carbon-halogen or carbon-triflate bond of the substrate. | Pd(II) species |
| Carbopalladation | Intramolecular insertion of a tethered alkene or alkyne into the Pd-C bond. | Spiropalladacycle |
| C-H Activation | Activation of a C-H bond, often through a concerted metallation-deprotonation pathway. | Palladacycle |
| Migratory Insertion | Insertion of an external unsaturated partner into the Pd-C bond. | Expanded palladacycle |
| Reductive Elimination | The final step to release the spirocyclic product and regenerate the Pd(0) catalyst. | Spiro[2.5]octane derivative |
The direct functionalization of C-H bonds presents an atom-economical approach to the synthesis of complex molecules. In the context of spiro[2.5]octane, the nature of the intermediates in such reactions, whether radical or cationic, has been a subject of investigation. Studies using spiro[2.5]octane as a mechanistic probe in cytochrome P450-catalyzed hydroxylations have provided valuable insights. researchgate.net
Depending on the oxidant and reaction conditions, C-H functionalization can proceed through different mechanisms. A concerted "oxygen rebound" mechanism, a stepwise process involving a radical intermediate, or a pathway involving a cationic intermediate can be operative. researchgate.net When spiro[2.5]octane was subjected to oxidation by a series of cytochrome P450 enzymes, no rearranged products indicative of a long-lived spiro researchgate.netresearchgate.netoct-4-yl radical or a corresponding cation were observed. researchgate.net This suggests that if a radical intermediate is formed, its lifetime is extremely short, on the order of picoseconds, and the subsequent rebound step is very rapid. researchgate.net Alternatively, the reaction could proceed via a concerted mechanism where the C-H bond insertion occurs in a single step.
The potential for radical-mediated C-H functionalization is a broad and active area of research. researchgate.net These reactions are typically initiated by the generation of a reactive radical species that can abstract a hydrogen atom from the substrate, leading to a substrate-centered radical that can then be functionalized. researchgate.net The selectivity of such reactions is often governed by the inherent stability of the resulting radical and steric factors.
| Intermediate Type | Evidence/Implications for Spiro[2.5]octane | Governing Factors |
| Radical | No rearranged products observed in P450 hydroxylation, suggesting a very short-lived radical or a concerted mechanism. researchgate.net | Stability of the radical, rate of subsequent reactions, presence of radical traps. |
| Cationic | No rearranged products observed, making a long-lived cationic intermediate unlikely in the studied enzymatic system. researchgate.net | Stability of the cation, nature of the solvent and counter-ion. |
Organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of spirocycles, including derivatives of spiro[2.5]octane. These reactions are often cascade or domino processes, where multiple bonds are formed in a single synthetic operation. The mechanisms of these transformations typically involve the formation of key nucleophilic or electrophilic intermediates through the interaction of the substrate with the organocatalyst.
For instance, the synthesis of chiral spiro[2.5]octanones can be achieved through the stereoselective methylenation of cyclic enones with dimethylsulfoxonium methylide. researchgate.net In other systems, bifunctional organocatalysts, such as those derived from quinine (B1679958) or thiourea (B124793), can activate both the nucleophile and the electrophile simultaneously, leading to highly organized transition states. nih.govrsc.org
A common strategy in organocatalytic spirocyclization involves a Michael addition reaction as the initial step to form a C-C bond, followed by an intramolecular cyclization. In the case of bifunctional thiourea catalysts, the thiourea moiety activates the electrophile through hydrogen bonding, while a tertiary amine base deprotonates the nucleophile. rsc.org The stereochemical outcome is determined in the C-C bond-forming step, which is often the rate-determining step of the catalytic cycle. rsc.org Computational studies have been crucial in elucidating the complex network of non-covalent interactions that govern the stereoselectivity in these reactions. nih.gov
An enantioselective organocatalytic oxidative spirocyclization has been developed for the synthesis of spirofurooxindoles, which proceeds through a cascade of C-O and C-C bond formations mediated by a chiral aryliodine catalyst. nih.gov The proposed mechanism involves an initial oxidative C-O bond formation followed by an enantioselectivity-determining oxidative C-C bond formation. nih.gov
| Organocatalytic Strategy | Key Mechanistic Steps | Example Spirocycle |
| Ylide-based Methylenation | Nucleophilic attack of the ylide on an enone, followed by ring closure. | Spiro[2.5]octanone researchgate.net |
| Bifunctional Catalysis | Michael addition followed by intramolecular cyclization (e.g., aldol (B89426), Mannich). | Spiro-bridged heterocycles researchgate.netnih.gov |
| Oxidative Spirocyclization | Oxidative C-O bond formation followed by oxidative C-C bond formation. | Spirofurooxindoles nih.gov |
Origins of Stereoselectivity in Chiral Spiro[2.5]octane Synthesis
Achieving high levels of stereoselectivity in the synthesis of chiral spiro[2.5]octane derivatives is a significant challenge. The origins of this stereocontrol can be traced back to the subtle interactions in the enantiodetermining transition state of the reaction.
In enantioselective catalysis, the chiral catalyst creates a chiral environment around the reacting substrates, leading to a diastereomeric differentiation of the transition states for the formation of the two enantiomers. The magnitude of the energy difference between these diastereomeric transition states determines the enantiomeric excess of the product.
In transition metal catalysis, the geometry of the metal-ligand complex and its interaction with the substrate are paramount. Chiral ligands create a well-defined chiral pocket that forces the substrate to adopt a specific orientation, leading to attack from a preferred face. Non-covalent interactions, such as hydrogen bonding, ion pairing, and π-stacking, between the ligand and the substrate can play a crucial role in stabilizing the favored transition state. mdpi.com
Similarly, in organocatalysis, the catalyst and substrates form a highly organized assembly in the transition state. For example, in bifunctional thiourea catalysis, the precise positioning of the hydrogen bond-donating thiourea group and the basic amine site relative to the bound substrates is critical for achieving high enantioselectivity. rsc.org Computational modeling of these transition states often reveals a network of hydrogen bonds and other non-covalent interactions that lock the substrates into a specific conformation, thereby dictating the stereochemical outcome. researchgate.net
Hydrogen bonding is a particularly important non-covalent interaction that plays a significant role in chiral induction in many stereoselective reactions, including the formation of spirocycles. In organocatalysis, hydrogen bonding between the catalyst and the substrate can serve multiple purposes: it can enhance the electrophilicity of the electrophile, control the conformation of the substrate, and position the reactants for a stereoselective transformation.
A study on the stereoselective spiroketal formation from glycal epoxides highlighted the crucial role of hydrogen bonding from a simple solvent like methanol (B129727). researchgate.net It was proposed that one molecule of methanol activates the epoxide electrophile via a hydrogen bond, while a second molecule of methanol chelates the nucleophile and the glycal ring oxygen, leading to a highly organized transition state that favors the formation of one stereoisomer. researchgate.net
In the context of synthesizing chiral (R)-Spiro[2.5]octane-1-carboxamide, a chiral catalyst bearing hydrogen bond donor and acceptor sites could effectively control the facial selectivity of the key bond-forming step. The amide group of the substrate itself can participate in hydrogen bonding with the catalyst, further rigidifying the transition state assembly and enhancing the stereochemical communication between the catalyst and the substrate. The interplay of multiple hydrogen bonds can create a well-defined chiral pocket that effectively shields one face of the reactive intermediate, leading to the preferential formation of the (R)-enantiomer.
| Interaction | Role in Stereoselectivity | Example System |
| Catalyst-Substrate Complex | Creates a chiral environment, differentiating diastereomeric transition states. | Chiral ligand-metal complexes, bifunctional organocatalysts. |
| Hydrogen Bonding | Activates substrates, controls conformation, and positions reactants for stereoselective attack. | Thiourea catalysis, alcohol-mediated spirocyclization. researchgate.netrsc.org |
| π-Stacking | Can contribute to the stabilization of the transition state and influence facial selectivity. | Reactions involving aromatic substrates. |
| Steric Repulsion | Disfavors one transition state over another due to steric clashes between the catalyst and the substrate. | Bulky chiral ligands and catalysts. |
Conformational Dynamics and Their Influence on Reactivity of Spiro[2.5]octane Systems
The three-dimensional arrangement of atoms in spiro[2.5]octane systems, particularly the conformational dynamics of the cyclohexane (B81311) ring and the orientation of the fused cyclopropane (B1198618) ring, plays a pivotal role in dictating their reactivity and the stereochemical outcome of transformations. The rigid, spiro-fused cyclopropane ring significantly influences the conformational preferences of the flexible cyclohexane ring, which in turn governs the accessibility of reactive sites and the stereoelectronic effects at play during a chemical reaction.
A key aspect of the conformational dynamics in spiro[2.5]octane derivatives is the "cyclopropyl effect," a phenomenon where the spiro-fused cyclopropane ring influences the conformational equilibrium of substituents on the cyclohexane ring. chemistryworld.com Contrary to the general principle in substituted cyclohexanes where bulky groups preferentially occupy the equatorial position to minimize steric hindrance, the presence of a spiro-cyclopropane ring can lead to a preference for the axial orientation of certain substituents. chemistryworld.comrsc.org This counterintuitive preference is attributed to a combination of steric and electronic factors, including the avoidance of eclipsing interactions with the cyclopropane ring and potential stabilizing orbital interactions.
For instance, studies on substituted spiro[2.5]octan-6-ol have provided quantitative insights into the conformational equilibrium. doi.org Low-temperature proton magnetic resonance (PMR) spectra have been utilized to determine the free energy difference and the activation energy for the ring inversion process, highlighting the energetic distinction between axial and equatorial conformers. doi.org
The conformational preference of substituents on the cyclohexane ring directly impacts the reactivity of the spiro[2.5]octane system. The preferred orientation of exocyclic groups can dictate the trajectory of an incoming reagent, thereby controlling the stereoselectivity of a reaction. Research on 1-oxaspiro[2.5]octane derivatives has demonstrated that the preferred orientation of substituents directs the oxidative attack, underscoring the intimate link between conformation and chemical reactivity. nih.gov In the context of this compound, the conformational bias of the carboxamide group, whether it preferentially occupies a pseudo-axial or pseudo-equatorial position relative to the cyclohexane ring, will influence its interaction with reagents and catalysts, thereby affecting the kinetics and stereochemical outcome of reactions such as ring-opening, reduction, or further functionalization.
The following table summarizes key energetic parameters related to the conformational dynamics of a model spiro[2.5]octane system, providing a quantitative basis for understanding the influence of conformation on reactivity.
| Parameter | Value | Method | Compound |
| Axial-Equatorial Free Energy Difference (-ΔG⁰) | 0.79 kcal/mol | Low-Temperature PMR Spectroscopy | Spiro[2.5]octan-6-ol |
| Arrhenius Activation Energy of Ring Inversion | 14.4 ± 1.3 kcal/mol | Variable-Temperature NMR | Spiro[2.5]octan-6-ol |
Table 1. Conformational Energy Parameters for Spiro[2.5]octan-6-ol. doi.org
In the case of transformations involving the formation of the spiro[2.5]octane skeleton, the conformational dynamics of the precursor molecules are equally critical. The stereochemical outcome of the cyclopropanation reaction, for example, will be influenced by the preferred conformation of the cyclohexylidene precursor. The facial selectivity of the attack of a carbene or ylide to form the cyclopropane ring will be determined by the steric and electronic environment presented by the different conformers of the starting material.
Iv. Advanced Spectroscopic and Crystallographic Characterization of R Spiro 2.5 Octane 1 Carboxamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing the structure and stereochemistry of spiro[2.5]octane systems. By analyzing various NMR parameters, researchers can deduce the connectivity of atoms, the relative configuration of stereocenters, and the preferred conformations of the molecule in solution.
Application of 1H, 13C, and 15N NMR for Spiro[2.5]octane Systems
Proton (¹H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) NMR spectroscopy provide fundamental information about the molecular framework of spiro[2.5]octane derivatives.
¹H NMR: The chemical shifts, coupling constants, and multiplicity of proton signals in the ¹H NMR spectrum are used to determine the number of different proton environments and their neighboring atoms. For spiro[2.5]octane systems, the signals corresponding to the protons on the cyclopropane (B1198618) and cyclohexane (B81311) rings provide key structural insights.
¹³C NMR: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environment. bas.bg The chemical shift of the spiro carbon atom is a particularly characteristic feature. bas.bg In spiro[2.5]octane derivatives, the chemical shifts of the carbonyl carbon and the carbons of the two rings are diagnostic. For instance, in a study of fluorenylspirohydantoins, the spiro-carbon signal appeared around δC 72-74 ppm, while the carbonyl carbons were observed at much higher chemical shifts (δC 155-174 ppm). bas.bg
¹⁵N NMR: For nitrogen-containing compounds like (R)-Spiro[2.5]octane-1-carboxamide, ¹⁵N NMR can provide valuable information about the electronic environment of the nitrogen atom in the amide group. Structural and conformational analyses of related 1-oxa-2-azaspiro[2.5]octane derivatives have utilized ¹H, ¹³C, and ¹⁵N NMR to determine relative configurations and preferred conformations. researchgate.net
A complete assignment of all proton and carbon signals is often achieved using two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). bas.bg
Interactive Data Table: Representative NMR Chemical Shifts for Spiro Compounds
| Compound Type | Nucleus | Functional Group | Typical Chemical Shift (ppm) |
| Fluorenylspirohydantoins | ¹³C | Spiro-carbon | 72-74 |
| Fluorenylspirohydantoins | ¹³C | Carbonyl (C=O) | 155-174 |
| Octane | ¹³C | CH₃ | ~14 |
| Octane | ¹³C | CH₂ | ~23-32 |
Elucidation of Relative Configuration and Preferred Conformations via NMR
The analysis of NMR parameters, particularly homonuclear coupling constants (³JHH) and chemical shifts, allows for the determination of the relative configuration and preferred conformations of spiro[2.5]octane systems. researchgate.net The steric and electronic effects of substituents on the rings influence these parameters. researchgate.net
For instance, in substituted 1,4-diazaspiro[4.5]decanes, the chair conformation with the methyl group in an equatorial position is preferred. researchgate.net Similarly, studies on spirocyclic oxaziridines have shown that the preferred conformation can be determined by examining the influence of substituents on the ¹H and ¹³C NMR spectra. researchgate.net The analysis of low-temperature PMR spectra of spiro[2.5]octan-6-ol revealed the free energy difference for the axial-equatorial conformational equilibrium. doi.org
NOESY NMR for Inferring Spatial Arrangements
Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful 2D NMR technique that provides information about the spatial proximity of protons within a molecule, typically those that are less than 5 Å apart. nanalysis.com This is crucial for determining the three-dimensional structure and relative stereochemistry. youtube.com
By observing cross-peaks between protons in the NOESY spectrum, it is possible to infer which groups are close to each other in space, even if they are not directly connected through chemical bonds. youtube.comresearchgate.net This information is invaluable for establishing the stereochemistry at the spiro center and the relative orientation of substituents on the rings. mdpi.com For example, NOESY experiments can distinguish between different conformers by identifying key spatial correlations that are unique to each arrangement. researchgate.net
X-ray Crystallography for Absolute Configuration Determination and Solid-State Structural Analysis
X-ray crystallography is the gold standard for the unambiguous determination of the absolute configuration and the detailed analysis of the solid-state structure of crystalline compounds. By diffracting X-rays through a single crystal of this compound, a three-dimensional electron density map can be generated, revealing the precise spatial arrangement of all atoms.
This technique provides accurate bond lengths, bond angles, and torsion angles, offering a definitive picture of the molecule's conformation in the solid state. For chiral molecules, anomalous dispersion effects can be used to determine the absolute configuration, for instance, by assigning the (R) or (S) descriptor to the stereocenters. X-ray crystallography has been successfully employed to determine the crystal and molecular structures of various spiro compounds, providing crucial data for understanding their chemical and biological properties. rsc.org
Interactive Data Table: Example Crystallographic Data for a Spiro Compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 21.528(10) |
| b (Å) | 8.433(4) |
| c (Å) | 17.211(8) |
| β (°) | 94.650(16) |
| V (ų) | 3114(3) |
| Z | 4 |
Note: Data presented is for a representative spiro compound and not this compound itself. rsc.org
Electronic Circular Dichroism (ECD) for Absolute Configuration Assignment of Chiral Spiro[2.5]octane Derivatives
Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov This technique is particularly useful for assigning the absolute configuration of chiral compounds in solution. nih.govmtoz-biolabs.com
The ECD spectrum, which plots the difference in molar extinction coefficients (Δε) against wavelength, is highly sensitive to the three-dimensional structure of the molecule, including its absolute configuration and conformation. encyclopedia.pub For enantiomers, the ECD spectra are mirror images of each other. nih.gov
In the context of spiro[2.5]octane derivatives, the experimental ECD spectrum of a compound with an unknown absolute configuration can be compared with the theoretically calculated spectrum for a specific enantiomer (e.g., the (R)-enantiomer). nih.gov A good match between the experimental and calculated spectra allows for a reliable assignment of the absolute configuration. rsc.org This approach, based on time-dependent density functional theory (TDDFT) calculations, has become a powerful tool in the structural elucidation of complex chiral natural products. nih.gov
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and confirm the molecular formula of a compound. nih.gov High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the unambiguous determination of the elemental composition.
In addition to confirming the molecular formula, tandem mass spectrometry (MS/MS) experiments can be used to study the fragmentation pathways of the molecule. fu-berlin.de By inducing fragmentation of the parent ion and analyzing the resulting fragment ions, it is possible to gain insights into the compound's structure. fu-berlin.decopernicus.org The fragmentation pattern is often characteristic of a particular class of compounds and can be used to identify specific structural motifs within the molecule. For spiro[2.5]octane derivatives, the fragmentation may involve characteristic cleavages of the cyclopropane and cyclohexane rings.
V. Computational Chemistry and Theoretical Studies on the Spiro 2.5 Octane Scaffold
Density Functional Theory (DFT) Investigations of Spiro[2.5]octane Systems
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of spiro[2.5]octane and its derivatives. core.ac.ukarxiv.org DFT methods allow for the accurate calculation of molecular properties by modeling the electron density, offering a balance between computational cost and accuracy. core.ac.ukarxiv.org
DFT calculations have been instrumental in determining the precise geometric parameters of the spiro[2.5]octane scaffold. These calculations provide data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's shape and strain. For instance, calculations can elucidate the puckering of the cyclohexane (B81311) ring and the geometry of the spirocyclic junction.
The electronic structure of spiro[2.5]octane derivatives has also been extensively studied using DFT. These investigations reveal the distribution of electron density within the molecule, highlighting regions of high or low electron density. This information is critical for predicting the molecule's reactivity, as nucleophilic or electrophilic attacks are likely to occur at sites with specific electronic characteristics. Natural Bond Orbital (NBO) analysis, a common DFT-based technique, can provide a detailed picture of the bonding and antibonding interactions within the molecule, further clarifying its electronic properties.
Table 1: Calculated Geometric Parameters for a Spiro[2.5]octane Derivative
| Parameter | Value |
| C1-C2 Bond Length | 1.51 Å |
| C2-C3 Bond Length | 1.54 Å |
| C1-C8 Bond Angle | 60.0° |
| C2-C1-C8 Dihedral Angle | 120.5° |
This table presents a hypothetical set of geometric parameters for a spiro[2.5]octane derivative as would be obtained from DFT calculations. The values are illustrative and would vary depending on the specific derivative and the level of theory used.
DFT has been successfully employed to investigate the mechanisms of reactions involving spiro[2.5]octane systems. researchgate.netrsc.org By mapping the potential energy surface of a reaction, DFT can identify the most probable reaction pathway, including the structures of intermediates and transition states. youtube.com This is particularly valuable for understanding the stereochemical outcomes of reactions involving the chiral spiro[2.5]octane scaffold.
For example, in a palladium-catalyzed spirocyclization reaction, DFT calculations can help to elucidate the mechanism by which the spiro ring system is formed. rsc.org These calculations can determine the energy barriers associated with different proposed mechanisms, allowing for the identification of the most favorable pathway. rsc.orgyoutube.com The transition state, which represents the highest energy point along the reaction coordinate, can be located and its structure analyzed to understand the factors that control the reaction rate. youtube.com
DFT calculations are also a valuable tool for predicting the spectroscopic properties of spiro[2.5]octane derivatives, which can aid in their experimental characterization. core.ac.ukrsc.orgolemiss.edu For instance, DFT can be used to calculate the vibrational frequencies of a molecule, which correspond to the peaks in its infrared (IR) spectrum. nih.govresearchgate.net By comparing the calculated spectrum with the experimental one, researchers can confirm the structure of a newly synthesized compound.
Similarly, DFT can predict the nuclear magnetic resonance (NMR) chemical shifts of a molecule. mdpi.com This is achieved by calculating the magnetic shielding of each nucleus in the molecule, which is then used to determine its chemical shift relative to a standard. These predicted NMR spectra can be invaluable for assigning the signals in an experimental spectrum and for determining the stereochemistry of the molecule. Time-dependent DFT (TD-DFT) can be used to predict electronic excitation energies and UV-Vis absorption spectra. core.ac.uknih.govcnr.it
Molecular Modeling and Conformational Analysis of Spiro[2.5]octane Rings
The flexibility of the cyclohexane ring in the spiro[2.5]octane system gives rise to a number of possible conformations. Molecular modeling techniques are essential for exploring these conformations and for understanding their relative stabilities. rsc.orgmdpi.com
A variety of computational methods, including molecular mechanics and quantum mechanics, can be used to perform energy minimization of different spiro[2.5]octane conformations. mdpi.com These calculations identify the lowest energy (and therefore most stable) conformations of the molecule. The collection of all possible conformations and their relative energies is known as the conformational landscape.
For spiro[2.5]octane, the cyclohexane ring can adopt several conformations, including chair, boat, and twist-boat forms. The presence of the spiro-fused cyclopropane (B1198618) ring can influence the relative energies of these conformations. For example, in 1-oxaspiro[2.5]octane, eight conformers were identified, with two chair-like conformers being predominant at room temperature. rsc.org
Computational studies can quantify the amount of ring strain in different conformations and can help to explain how this strain influences the molecule's reactivity. For example, the high ring strain of the cyclopropane ring can make it susceptible to ring-opening reactions, which can be a useful strategy in organic synthesis. rsc.org In the case of 1-oxaspiro[2.5]octane, it was found that chair-like conformers with a pseudo-axial epoxide ring oxygen atom exhibited less strain. rsc.org
Table 2: Relative Energies of Spiro[2.5]octane Conformers
| Conformer | Relative Energy (kcal/mol) |
| Chair (axial) | 0.00 |
| Chair (equatorial) | 0.52 |
| Twist-Boat | 5.3 |
| Boat | 6.4 |
This table provides an example of the relative energies of different conformations of a spiro[2.5]octane derivative, as would be determined by computational methods. The chair conformation with the substituent in the axial position is typically the most stable.
Theoretical Studies on Chirality and Stereochemical Properties of Spiro[2.5]octane Compounds
Computational chemistry serves as a powerful tool for elucidating the three-dimensional structures and energetic properties of chiral molecules, including the spiro[2.5]octane framework. Theoretical studies, primarily employing Density Functional Theory (DFT), are instrumental in predicting and interpreting chiroptical properties such as optical rotation (OR), electronic circular dichroism (ECD), and vibrational circular dichroism (VCD). These methods allow for the determination of absolute configurations and the conformational analysis of flexible molecules.
While the principles of chirality in spiro compounds are well-established, arising from the non-planar arrangement of the two rings around the central spiro atom, detailed theoretical research specifically on (R)-Spiro[2.5]octane-1-carboxamide is not extensively available in peer-reviewed literature. General computational approaches, however, provide a framework for how such an analysis would be conducted.
For a molecule like this compound, a theoretical investigation would commence with a comprehensive conformational search to identify all low-energy structures. The relative energies of these conformers would then be calculated to determine their Boltzmann populations at a given temperature. Key stereochemical descriptors, such as the dihedral angles defining the twist of the two rings and the orientation of the carboxamide substituent, would be precisely determined for each conformer.
A critical aspect of these theoretical studies is the comparison of the calculated data with experimental measurements. A good agreement between the predicted and measured VCD or ECD spectra, for example, would provide strong evidence for the assigned absolute configuration and the predicted conformational preferences.
Although specific research findings and data tables for this compound are not readily found, the established methodologies in computational chemistry provide a clear path for its theoretical stereochemical analysis. Such studies on analogous spirocyclic systems have successfully elucidated the relationship between their structure and chiroptical properties.
Vi. Academic Research Applications and Future Perspectives for Spiro 2.5 Octane 1 Carboxamide
(R)-Spiro[2.5]octane-1-carboxamide as a Chiral Building Block in Advanced Organic Synthesis
The spiro[2.5]octane framework, particularly in its enantiomerically pure form like this compound, serves as a valuable chiral building block in organic synthesis. The inherent chirality and conformational rigidity of the spirocyclic system can be transferred to more complex target molecules. Synthetic chemists utilize these building blocks to construct molecules with specific three-dimensional arrangements, which is crucial for creating compounds with defined biological activities or material properties.
The synthesis of natural products and their analogues often presents significant stereochemical challenges. nih.gov Chiral building blocks derived from spiro-compounds offer a robust starting point for these intricate synthetic endeavors. nih.gov The spiro center introduces a defined stereogenic element that can influence the stereochemical outcome of subsequent reactions, guiding the formation of new chiral centers in a predictable manner. This strategy is a cornerstone of modern asymmetric synthesis, where the ultimate goal is the efficient production of a single enantiomer of a complex molecule.
Development of Spiro[2.5]octane-Based Ligands and Catalysts in Asymmetric Transformations
The development of chiral ligands for transition-metal-catalyzed reactions is a fundamental aspect of asymmetric catalysis. nih.gov Spirocyclic scaffolds have emerged as "privileged" structures for ligands because their rigid C2-symmetric backbone can create a well-defined and effective chiral environment around a metal center. nankai.edu.cn This rigidity and defined geometry are key to inducing high levels of enantioselectivity in a wide array of chemical transformations. nih.govresearchgate.net
While research has extensively covered spirobiindane-based ligands like SPINOL and SDPs, the principles extend to other spirocyclic systems, including those based on the spiro[2.5]octane framework. nankai.edu.cn These ligands have proven effective in numerous reactions, including:
Asymmetric hydrogenations of olefins, ketones, and imines. researchgate.net
Asymmetric carbon-carbon bond-forming reactions. nankai.edu.cnresearchgate.net
Asymmetric carbon-heteroatom bond-forming reactions. nankai.edu.cnresearchgate.net
The success of these ligands lies in their ability to effectively transfer their chiral information to the substrate during the catalytic cycle, leading to the preferential formation of one enantiomer of the product. The metals commonly used in conjunction with these spiro ligands include rhodium, ruthenium, iridium, palladium, and copper. researchgate.net The choice of metal and the specific ligand structure are tailored to the desired transformation to achieve optimal activity and enantioselectivity.
Table 1: Examples of Asymmetric Transformations Using Chiral Spiro Ligands
| Reaction Type | Metal Catalyst | Ligand Type | Achieved Enantioselectivity (ee) |
|---|---|---|---|
| Asymmetric Hydrogenation | Rhodium (Rh) | (R)-SpiroBIP (bisphosphinite) | High |
| Asymmetric Hydrogenation | Rhodium (Rh) | SpiroNP (bisphosphinamidite) | High |
This table presents generalized data based on findings for various spiro-ligands to illustrate their effectiveness. researchgate.net
Exploration of Spiro[2.5]octane Scaffolds in Chemical Biology Research
Spirocyclic scaffolds are increasingly recognized as powerful tools in drug design and chemical biology. nih.gov Their inherent three-dimensionality allows for the creation of molecules that can explore chemical space beyond the typically flat structures of many traditional small molecules. bldpharm.com This is significant because biological targets, such as protein binding pockets, are complex three-dimensional environments. The rigid nature of the spiro[2.5]octane scaffold can help to pre-organize the pharmacophores of a drug candidate in a conformation that is optimal for binding, potentially leading to increased potency and selectivity. nih.govbldpharm.com
The incorporation of spiro centers increases the fraction of sp³-hybridized carbons (Fsp³) in a molecule, a parameter that has been correlated with a higher success rate in clinical development. bldpharm.com Spirocyclic structures can also favorably modulate key physicochemical properties, including aqueous solubility and metabolic stability. bldpharm.com
In the context of chemical biology, spiro[2.5]octane derivatives can be used in several ways:
Scaffolds for Drug Discovery: They can serve as the core structure for libraries of compounds screened against various biological targets in diseases like cancer, as well as infectious, neurological, and metabolic diseases. nih.gov
Mimics of Natural Products: Spirocycles are found in numerous natural products with potent biological activities. nih.gov Synthetic spiro[2.5]octane-containing molecules can be designed as simplified or modified analogues of these natural products to probe their mechanism of action or improve their drug-like properties.
Pseudonatural Products (PNPs): This design strategy involves combining fragments of different natural products using spirocyclic linkers. This approach allows for the rapid exploration of novel, biologically relevant chemical space that is not accessible through biosynthesis. acs.org
Innovative Synthetic Methodologies for Accessing Diverse Spiro[2.5]octane Derivatives
The growing interest in spirocyclic compounds has driven the development of new and efficient synthetic methods to access these valuable structures. nih.gov While classical methods often require multiple steps, modern organic synthesis aims for more streamlined and versatile approaches.
Several innovative strategies have been developed for the synthesis of spiro[2.5]octane derivatives and other spirocycles:
Diversity-Oriented Synthesis (DOS): This approach focuses on creating a wide range of structurally diverse molecules from a common starting material in a few steps. For example, a one-pot procedure involving a ring-closing enyne metathesis (RCEYM) followed by a Diels-Alder reaction has been used to generate complex 17-spirosteroids, demonstrating a powerful strategy for creating libraries of spiro compounds. beilstein-journals.org
Tandem and Multicomponent Reactions: Researchers have developed tandem syntheses that avoid the need for column chromatography, making the process more scalable. For instance, a route to spiro[2.5]octane-5,7-dione involves the cyclization of related acrylates with diethyl acetonedicarboxylate, followed by decarboxylation. researchgate.netgoogle.com Green chemistry principles are also being applied, using reusable magnetic catalysts for the synthesis of spiro[indole-quinazoline] derivatives in one-pot multicomponent reactions. jsynthchem.com
Recyclization and Rearrangement Reactions: For the synthesis of specific spirocyclic nitroxides, methods based on the Favorskii rearrangement have been employed. mdpi.com
These methodologies are crucial for expanding the accessible chemical space of spiro[2.5]octane derivatives, allowing for the synthesis of a broader range of analogues for testing in various applications.
Table 2: Modern Synthetic Approaches to Spirocyclic Scaffolds
| Synthetic Strategy | Key Reaction | Advantages |
|---|---|---|
| Diversity-Oriented Synthesis | Ring-Closing Enyne Metathesis (RCEYM), Diels-Alder | Rapid generation of structural diversity, one-pot procedures. beilstein-journals.org |
| Tandem Synthesis | Cyclization/Decarboxylation | Scalable, avoids purification between steps. researchgate.net |
| Green Chemistry | Multicomponent Reaction with Reusable Catalyst | Environmentally friendly, high efficiency. jsynthchem.com |
Outlook for Future Research on this compound and its Analogues
The future of research on this compound and its analogues is promising, with potential for significant contributions across several scientific domains. The field of spirocyclic chemistry is expected to continue its growth, driven by advances in synthetic methods and a deeper understanding of the value of three-dimensional molecular architecture. nih.gov
Key areas for future investigation include:
Development of Novel Catalysts: There is an ongoing need for new and more efficient chiral catalysts. Future work will likely focus on designing novel spiro[2.5]octane-based ligands that can catalyze challenging transformations with even higher selectivity and broader substrate scope. The development of organocatalysts based on this scaffold is another promising avenue.
Expansion of Chemical Biology Applications: The use of spiro[2.5]octane scaffolds in drug discovery is still a relatively unexplored area with immense potential. nih.gov Future efforts will likely involve the synthesis and screening of larger, more diverse libraries of spiro[2.5]octane derivatives against a wider range of biological targets. The use of computational techniques will be crucial for the rational design of these libraries. nih.gov
Sustainable Synthetic Methods: The development of greener, more efficient, and scalable synthetic routes to this compound and its derivatives will be critical for their wider application. This includes the use of catalysis, flow chemistry, and methods that minimize waste and energy consumption.
Materials Science: The rigid and well-defined structure of spiro compounds makes them interesting candidates for applications in materials science, such as in the development of chiral polymers or functional materials with unique optical or electronic properties. This remains a largely untapped area of research for the spiro[2.5]octane scaffold.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (R)-Spiro[2.5]octane-1-carboxamide, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : Synthesis typically involves spirocyclization via [3+2] annulation or transition-metal-catalyzed asymmetric methods. Key variables include solvent polarity (e.g., THF vs. DCM), temperature gradients (0–80°C), and chiral auxiliaries (e.g., Evans oxazolidinones). Stereochemical fidelity is validated using X-ray crystallography or NOESY NMR to confirm the R-configuration .
- Data Consideration : Tabulate yields and enantiomeric excess (ee) under varying conditions (e.g., 72% yield, 98% ee with Pd(OAc)₂ catalyst in DMF at 60°C ).
Q. How is this compound characterized structurally and functionally in preliminary studies?
- Methodological Answer : Employ spectroscopic techniques:
- ¹H/¹³C NMR : Assign spirocyclic proton environments (e.g., δ 1.2–2.5 ppm for octane protons).
- IR Spectroscopy : Confirm carboxamide C=O stretch (~1650 cm⁻¹).
- HPLC-MS : Verify purity (>95%) and molecular ion ([M+H]⁺ m/z calculated).
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C) .
Advanced Research Questions
Q. What computational strategies are used to model the conformational dynamics of this compound in enzyme-binding studies?
- Methodological Answer : Molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) with force fields (GAFF2) quantify ligand-protein interactions. Key parameters:
- Binding free energy (ΔG) via MM-PBSA.
- Hydrogen-bond occupancy (>80% with catalytic residues).
- Compare torsional strain in spirocyclic core vs. linear analogs .
Q. How can contradictory bioactivity data for this compound across cell lines be resolved?
- Methodological Answer : Design a standardized panel:
- Cell Lines : Use isogenic pairs (e.g., wild-type vs. CRISPR-edited) to isolate target-specific effects.
- Dose-Response Curves : Fit sigmoidal models (Hill slopes >1 suggests cooperativity).
- Off-Target Assays : Include counterscreens (e.g., kinase profiling).
- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to address variability .
- Example : SPIRO Seed Germination Assay (2300 samples/experiment) achieved 95% concordance with manual scoring, reducing false positives .
Q. What strategies optimize the aqueous solubility of this compound without compromising target affinity?
- Methodological Answer :
- Prodrug Design : Introduce phosphate esters (logP reduction by 1–2 units).
- Co-Crystallization : Screen with cyclodextrins or surfactants (e.g., TPGS).
- SAR Analysis : Modify carboxamide to sulfonamide (retain H-bonding but increase solubility). Validate via shake-flask method (pH 7.4 buffer) and SPR binding assays .
Methodological Frameworks for Research Design
Q. How to formulate a hypothesis-driven research question for studying this compound’s mechanism of action?
- Guidance : Apply the PICO Framework :
- Population : Target enzyme (e.g., kinase X).
- Intervention : this compound at IC₅₀.
- Comparison : Negative control (DMSO) and positive control (known inhibitor).
- Outcome : Δ enzymatic activity (fluorescence units/min).
- Ensure feasibility via pilot studies (n=3 replicates) .
Q. What criteria ensure rigorous peer review of manuscripts on spirocyclic carboxamides?
- Checklist :
- Reproducibility: Detailed synthetic protocols (mmol scales, purification methods).
- Data Transparency: Raw NMR/MS files in supplementary materials.
- Statistical Rigor: Report p-values, confidence intervals, and effect sizes.
- Conflict of Interest: Disclose funding sources (e.g., NIH R01 grants) .
Data Presentation Standards
Q. How to structure an abstract for a paper on this compound’s antiviral activity?
- Template :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
